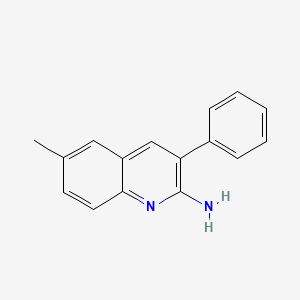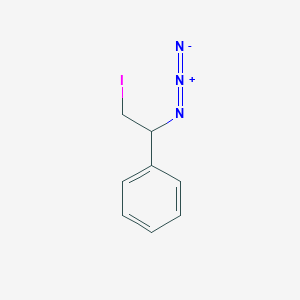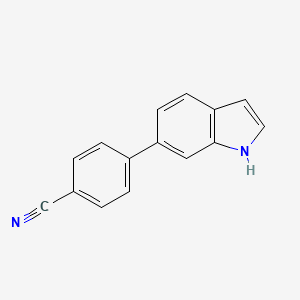![molecular formula C13H11N3S B14132760 N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide CAS No. 89259-41-6](/img/structure/B14132760.png)
N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is a complex organic compound that features both alkyne and thiazole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, irrespective of the substituent nature at the triple bond . The reaction conditions often include the presence of a base such as potassium hydroxide (KOH) and solvents like carbon disulfide (CS2) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide undergoes several types of chemical reactions, including:
Cyclocondensation: As mentioned, this reaction involves the formation of heterocyclic compounds.
Substitution: The compound can participate in substitution reactions, particularly involving the alkyne group.
Common Reagents and Conditions
Phenyl isothiocyanate: Used in cyclocondensation reactions.
Potassium hydroxide (KOH): Acts as a base in various reactions.
Molecular oxygen: Used in oxidative reactions.
Major Products
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones: Formed through cyclocondensation.
Formamides: Produced via oxidative formylation.
Applications De Recherche Scientifique
N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide has a broad spectrum of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits biological activity, including antiulcer and anticancer properties.
Medicine: Potential use in the treatment of rheumatoid arthritis due to its collagenase inhibitory activity.
Industry: May be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide involves its interaction with molecular targets such as enzymes and receptors. For instance, its antiulcer activity is attributed to its ability to reduce gastric hypersecretion . The compound’s anticancer properties are linked to its role as an immunomodulator and its ability to inhibit specific enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds share a similar alkyne group and are used in similar cyclocondensation reactions.
Thiazolo[3,2-a]benzimidazoles: These compounds also exhibit a broad spectrum of biological activity and are synthesized using similar methods.
Uniqueness
N’-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide is unique due to its specific combination of alkyne and thiazole groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
89259-41-6 |
|---|---|
Formule moléculaire |
C13H11N3S |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
N'-prop-2-ynyl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide |
InChI |
InChI=1S/C13H11N3S/c1-2-7-14-9-15-12-5-3-11(4-6-12)13-8-17-10-16-13/h1,3-6,8-10H,7H2,(H,14,15) |
Clé InChI |
BCKROTLXDDOXNE-UHFFFAOYSA-N |
SMILES canonique |
C#CCN=CNC1=CC=C(C=C1)C2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)

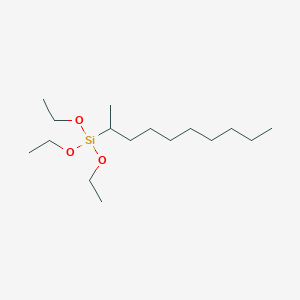
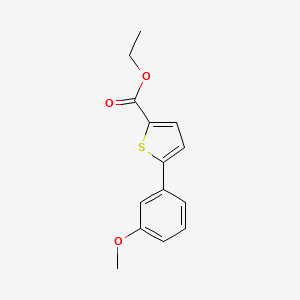
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
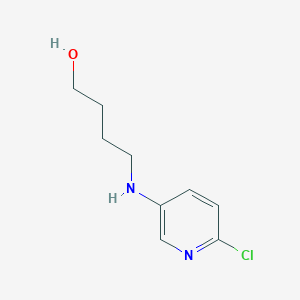
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
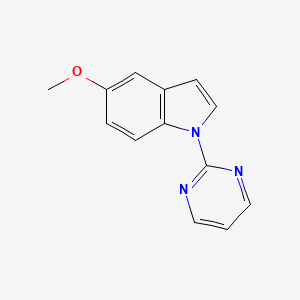
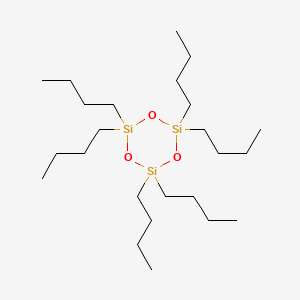
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
